molecular formula C23H15NO5 B342320 Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Cat. No.: B342320
M. Wt: 385.4 g/mol
InChI Key: ZRYFPHAWFNLNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound with the molecular formula C23H15NO5 It is characterized by its unique structure, which includes a phenylethyl group and an isoindolinecarboxylate moiety

Preparation Methods

The synthesis of Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylglyoxal with isoindoline derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.

Chemical Reactions Analysis

Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or isoindoline rings are replaced by other groups.

Scientific Research Applications

Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery and development.

    Industry: The compound’s properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H15NO5

Molecular Weight

385.4 g/mol

IUPAC Name

phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C23H15NO5/c25-20(15-7-3-1-4-8-15)14-29-23(28)16-11-12-18-19(13-16)22(27)24(21(18)26)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

ZRYFPHAWFNLNPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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